molecular formula C18H34O4 B057841 12,13-DiHOME CAS No. 263399-35-5

12,13-DiHOME

Cat. No. B057841
CAS RN: 263399-35-5
M. Wt: 314.5 g/mol
InChI Key: CQSLTKIXAJTQGA-GJGKEFFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12,13-DiHOME is the diol resulting from the soluble epoxide hydrolase opening of (±)12,13-EpOME . It is a cytochrome P450-derived epoxide of linoleic acid, also known as isoleukotoxin . It is formed from 12(13)-EpOME by soluble epoxide hydrolase (sEH) in neutrophils . It is toxic to Sf21 cells expressing sEH and to lacZ-expressing control cells .


Synthesis Analysis

12,13-DiHOME is produced by the cytochrome P450-epoxide hydrolase metabolism of linoleic acid (C18:2n-6) . It is formed from 12(13)-EpOME by soluble epoxide hydrolase (sEH) in neutrophils . An ELISA for DiHOMEs was dramatically improved employing new secondary tracers and geared towards use in human plasma .


Molecular Structure Analysis

The molecular formula of 12,13-DiHOME is C18H34O4 . It has an average mass of 314.460 Da and a monoisotopic mass of 314.245697 Da . It is a structural derivative of octadecadienoic acid .


Chemical Reactions Analysis

12,13-DiHOME is a lipokine produced by BAT that modulates fatty acid uptake (FAU) into brown adipocytes and skeletal muscle cells in response to cold stimulation or exercising . It is also involved in the regulation of glucose and lipid metabolism .


Physical And Chemical Properties Analysis

12,13-DiHOME has a density of 1.0±0.1 g/cm3, a boiling point of 476.0±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.7 mmHg at 25°C . It has a molar refractivity of 90.1±0.3 cm3, a polar surface area of 78 Å2, and a molar volume of 309.7±3.0 cm3 .

Scientific Research Applications

Metabolic Health Improvement

12,13-DiHOME has been associated with improved metabolic health . The action of this molecule is mediated by brown adipose tissue (BAT) . An increase in circulating 12,13-DiHOME levels may favor the absorption of fatty acids by BAT .

Obesity and Metabolic Diseases Treatment

Strategies capable of increasing 12,13-DiHOME levels may be promising for the prevention and treatment of obesity and metabolic diseases . This is because an increase in serum levels of 12,13-DiHOME may stimulate the browning process in white adipose tissue (WAT), which could potentially help in weight management .

Exercise-Induced Lipokine

12,13-DiHOME is an exercise-induced lipokine . Exercise increases circulating levels of 12,13-DiHOME in humans and mice . This suggests that regular physical activity could potentially increase the levels of this beneficial lipokine.

Source of Exercise-Stimulated Increase

In mice, both a single bout of exercise and exercise training increased circulating 12,13-DiHOME . The tissue source for the exercise-stimulated increase in 12,13-DiHOME in mice is the brown adipose tissue (BAT) .

Fatty Acid Uptake in Skeletal Muscle

12,13-DiHOME increases fatty acid uptake and oxidation in skeletal muscle of mice . This suggests that it could play a role in energy metabolism during physical activity.

Potential Therapeutic Target for Metabolic Diseases

Given its various beneficial effects on metabolic health, 12,13-DiHOME could potentially be a new therapeutic target for metabolic diseases .

Safety And Hazards

The safety data sheet for 12,13-DiHOME suggests that if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin contact, it should be washed off with soap and plenty of water . If swallowed, the mouth should be rinsed with water .

Future Directions

12,13-DiHOME has been associated with improved metabolic health, and its action is mediated by brown adipose tissue (BAT) . It has been suggested that 12,13-DiHOME could represent a target to augment BAT activity by modulating fatty acid metabolism, which could contribute to increased energy expenditure and, consequently, to the prevention of cardiometabolic diseases .

properties

IUPAC Name

(Z)-12,13-dihydroxyoctadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O4/c1-2-3-10-13-16(19)17(20)14-11-8-6-4-5-7-9-12-15-18(21)22/h8,11,16-17,19-20H,2-7,9-10,12-15H2,1H3,(H,21,22)/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSLTKIXAJTQGA-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(CC=CCCCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(C(C/C=C\CCCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001273775
Record name (9Z)-12,13-Dihydroxy-9-octadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12,13-DiHOME

CAS RN

263399-35-5
Record name (9Z)-12,13-Dihydroxy-9-octadecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=263399-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9Z)-12,13-Dihydroxy-9-octadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12,13-DiHOME
Reactant of Route 2
12,13-DiHOME
Reactant of Route 3
Reactant of Route 3
12,13-DiHOME
Reactant of Route 4
Reactant of Route 4
12,13-DiHOME
Reactant of Route 5
12,13-DiHOME
Reactant of Route 6
12,13-DiHOME

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.